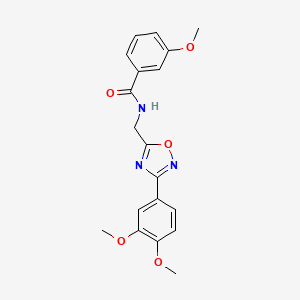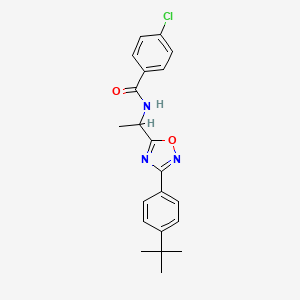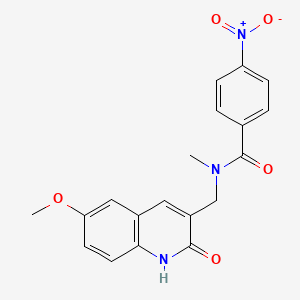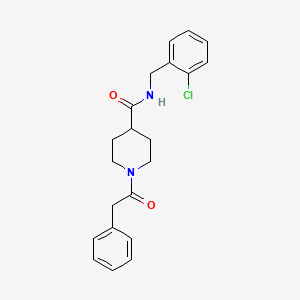
N-(2-chlorobenzyl)-1-(2-phenylacetyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorobenzyl)-1-(2-phenylacetyl)piperidine-4-carboxamide, also known as CPCA, is a synthetic compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications, especially in the treatment of addiction and pain management.
Mécanisme D'action
The exact mechanism of action of N-(2-chlorobenzyl)-1-(2-phenylacetyl)piperidine-4-carboxamide is not fully understood. However, it is believed to act as a partial agonist at the mu-opioid receptor, which is involved in pain perception and addiction. This compound has been found to have a lower binding affinity to the mu-opioid receptor than traditional opioids, which may account for its reduced side effects and lower risk of addiction.
Biochemical and Physiological Effects:
This compound has been shown to have analgesic and anti-inflammatory effects in animal models. It has also been found to reduce the rewarding effects of opioids and prevent the development of tolerance and dependence. This compound has been shown to have a lower risk of respiratory depression than traditional opioids, which is a common side effect of opioid use.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-chlorobenzyl)-1-(2-phenylacetyl)piperidine-4-carboxamide is its lower risk of addiction and respiratory depression compared to traditional opioids. This makes it a promising candidate for the treatment of pain and addiction. However, this compound is a relatively new compound, and its long-term safety and efficacy have not been fully established. Additionally, the synthesis of this compound is complex and requires specialized equipment, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for the research of N-(2-chlorobenzyl)-1-(2-phenylacetyl)piperidine-4-carboxamide. One potential application is in the treatment of chronic pain, particularly in patients who are at risk of developing opioid dependence. This compound may also be useful in the treatment of other addictive disorders, such as alcohol and nicotine addiction. Further research is needed to establish the safety and efficacy of this compound in humans, as well as to optimize its synthesis and formulation for clinical use.
Méthodes De Synthèse
The synthesis of N-(2-chlorobenzyl)-1-(2-phenylacetyl)piperidine-4-carboxamide involves the reaction of N-benzylpiperidine with 2-chlorobenzoyl chloride in the presence of a base, followed by the acylation of the resulting intermediate with phenylacetyl chloride. The final product is obtained by the reaction of the intermediate with ammonium carbonate. The purity and yield of the final product can be improved by recrystallization.
Applications De Recherche Scientifique
N-(2-chlorobenzyl)-1-(2-phenylacetyl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to have analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of pain. It has also been shown to have anti-addictive effects, particularly in the context of opioid addiction. This compound has been found to reduce the rewarding effects of opioids and prevent the development of tolerance and dependence.
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-(2-phenylacetyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O2/c22-19-9-5-4-8-18(19)15-23-21(26)17-10-12-24(13-11-17)20(25)14-16-6-2-1-3-7-16/h1-9,17H,10-15H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLKRORLWSTDKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=C2Cl)C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


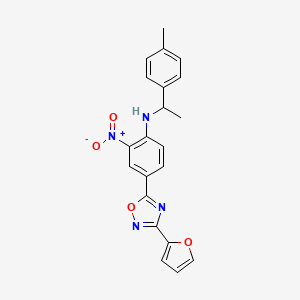


![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3,5-dimethoxybenzohydrazide](/img/structure/B7699599.png)


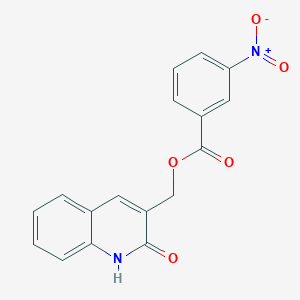
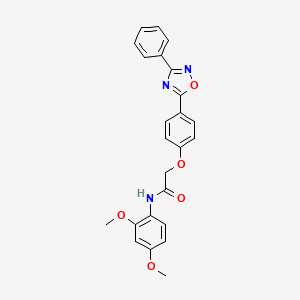
![3-Benzyl-6-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)benzo[d]thiazol-2(3H)-one](/img/structure/B7699612.png)
